3,6-di-terc-butilciclohexa-3,5-dieno-1,2-diona

Descripción general

Descripción

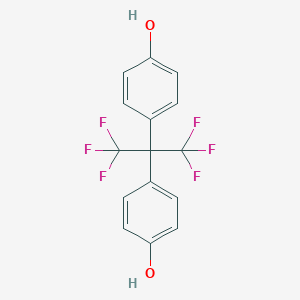

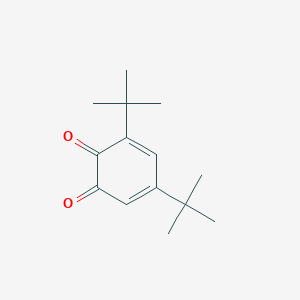

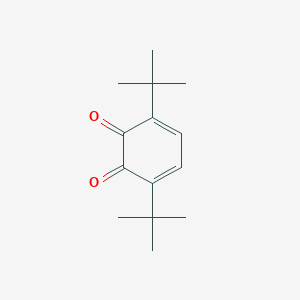

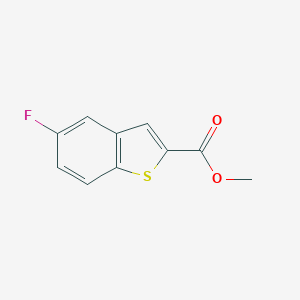

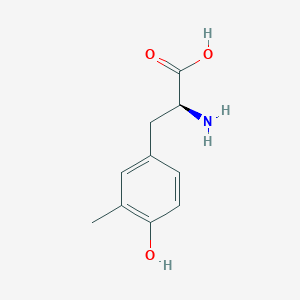

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione is a derivative of cyclohexadiene-dione. This compound is known for its versatile scaffold, which is used in synthesizing a variety of organic molecules, including heterocycles and natural products . The molecular formula of this compound is C14H20O2, and it has a molecular weight of 220.3074 .

Aplicaciones Científicas De Investigación

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:

Mecanismo De Acción

Mode of Action

The mode of action of 3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione involves reactions with amines . The reaction of 3,6-di-tert-butyl-o-benzoquinone with primary amines produces 3,6-di-tert-butyl-2-hydroxy-4-(alkylimino)cyclohexa-2,5-dienone . With secondary amines, 3,6-di-tert-butyl-4-(dialkylamino)benzene-1,2-diol is formed .

Biochemical Pathways

The compound affects biochemical pathways involving amines . The reaction of 3,6-di-tert-butyl-o-benzoquinone with amines leads to the formation of various N, O-heterocycles and o-aminophenols .

Result of Action

The result of the compound’s action leads to the formation of various products . The reaction between equimolar amounts of 4,6-di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione and secondary amines in isopropanol gives a complex mixture of products .

Action Environment

The action of 3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione can be influenced by environmental factors such as temperature and time .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea, which is carried out in aqueous media under ultrasound, yielding high product yields of 80-98%. Another method reports the synthesis of a cyclic 1,3-dianionic synthon, 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene, through the Wurtz-Fittig coupling reaction, which can further undergo Diels-Alder cycloadditions to yield novel cycloadducts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of catalytic processes in aqueous media can be applied to scale up the production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Oxidation: This compound can act as an oxidizing agent, reacting with other substances to form oxidized products.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions include:

Oxidized products: Such as quinones.

Reduced products: Such as hydroquinones.

Substituted products: Such as amino or thiol derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Di-tert-butyl-1,2-benzoquinone

- 3,5-Di-tert-butyl-o-quinone

- 3,5-Di-tert-butylcyclohexa-3,5-diene-1,2-dione

Uniqueness

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione is unique due to its specific structure, which includes two tert-butyl groups. This structural feature contributes to its chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Propiedades

IUPAC Name |

3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBNZCMLHZKAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187702 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34105-76-5 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: 3,6-Di-tert-butyl-o-benzoquinone, also known as 3,5-cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, is characterized by:

- Spectroscopic Data: Characterized using various techniques including EPR [, , ], IR [], UV-Vis-NIR [, , ], NMR (1H, 13C, and 125Te) [], and single-crystal X-ray diffraction [, , , , ].

A: This compound readily interacts with various metals, acting as a redox-active ligand. For instance, it forms catecholate complexes with tin [] through reduction with tin amalgam. It also reacts with lanthanocenes (Sm, Eu, Yb) to yield catecholate complexes, where the lanthanide ions undergo reduction, losing Cp* ligands in the process [].

A: The reactions with lanthanocenes represent the first examples of samarium, europium, and ytterbium complexes with 3,6-di-tert-butyl-o-benzoquinone in the catecholate form [].

ANone: In metal complexes, the compound exhibits rich redox chemistry. For example:

- It can exist as a catecholate dianion (Cat), a radical anion (SQ), or the neutral quinone (Q) form [, , ].

- Its reduction potential is influenced by the metal and coordinating ligands. For instance, coordination with metal halides shifts the reduction potential to more positive values, enhancing its oxidizing capability [].

ANone: Yes, depending on the metal and reaction conditions, various structural arrangements are possible. Some examples include:

- Trigonal prismatic structure: Observed in the indium tris-o-semiquinolate complex, (3,6-SQ)3In [].

- Dimeric structures: Seen in indium(III) iodo-catecholate complex [(3,6-Cat)2In⋅2THF]InI2 [] and tin catecholate complex [Cat2Ga(Et2O)2][CatGa] [].

- Square-planar geometry: Observed in heteroleptic Ni(II) complexes with 3,6-di-tert-butyl-o-benzoquinone catecholate and α-diimine ligands [].

A: The choice of metal significantly influences the reactivity of 3,6-di-tert-butyl-o-benzoquinone. For example, while metallic gallium forms a tris-o-semiquinolate complex with 3,6-di-tert-butyl-o-benzoquinone, the reaction doesn't proceed with the sterically hindered 4,6-di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone [].

ANone: The compound serves as a building block for creating functional materials:

- Porous polymers: Can be synthesized with 3,6-di-tert-butyl-o-benzoquinone grafted onto their surface. These materials can further react with SbPh3 to generate triphenylantimony(V) catecholate-containing polymers capable of reversibly binding molecular oxygen [].

- Photo- and thermosensitive crystals: Cobalt complexes incorporating 3,6-di-tert-butyl-o-benzoquinone exhibit valence tautomerism, leading to reversible bending under laser irradiation or temperature changes. This property makes them promising candidates for photo- and thermo-actuators [].

ANone: The bulky tert-butyl groups in the 3,6 positions introduce significant steric hindrance, influencing the compound's reactivity and complexation behavior. This steric effect plays a crucial role in:

- Stabilizing radical species: The bulky groups shield the radical center in the semiquinone form, contributing to its stability [].

- Dictating coordination geometry: The steric bulk influences the spatial arrangement of ligands around the metal center in complexes [].

ANone: DFT calculations have been employed to investigate various aspects, including:

- Electronic structure: Analyzing the energy levels and properties of molecular orbitals, providing insights into redox behavior and spectroscopic characteristics [, ].

- Intermolecular interactions: Studying non-covalent interactions, such as Te…O, Te…N, and Te…C, in adducts of tellurium(IV) catecholate with O- and N-donors [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)